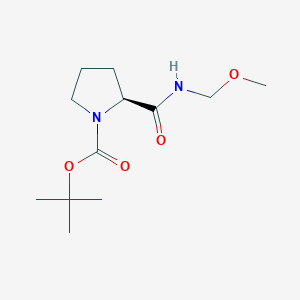

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a methoxymethylcarbamoyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry and organic synthesis due to its modularity for functionalization, stereochemical control, and role as a precursor for bioactive molecules. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic steps, while the methoxymethylcarbamoyl moiety offers a polar, hydrogen-bonding interface for biological interactions .

Properties

IUPAC Name |

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKINRGFCIHWNLH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine

The Boc group is introduced to the pyrrolidine nitrogen to prevent undesired side reactions. A representative method involves:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

Example Protocol :

Activation of Carboxylic Acid

The Boc-protected pyrrolidine-2-carboxylic acid is activated for subsequent coupling. Common methods include:

Mixed Carbonate Formation

Conversion to Acid Chloride

Coupling with Methoxymethylamine

The activated carboxylic acid reacts with methoxymethylamine to form the carbamoyl group:

-

Reagents : Methoxymethylamine hydrochloride, triethylamine (TEA).

-

Conditions : DCM or THF, 0°C to room temperature, 4–6 hours.

Optimization Notes :

Deprotection and Final Isolation

The Boc group is retained in the final product, but protocols for its removal (if needed) include:

-

Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 1 hour.

Purification :

-

Chromatography : Silica gel column with ethyl acetate/hexane gradients.

-

Analytical Data :

Comparative Analysis of Synthetic Routes

| Method | Activation Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Mixed Carbonate | Isobutyl chloroformate | THF | -15°C | 78 | 97 |

| Acid Chloride | SOCl₂ | DCM | Reflux | 85 | 98 |

| In Situ Activation | DCC/HOBt | DMF | 0°C | 72 | 95 |

Key Findings :

-

Acid chloride route offers the highest yield but requires careful handling of SOCl₂.

-

Mixed carbonate methods are milder and suitable for acid-sensitive substrates.

Challenges and Optimization Strategies

Epimerization at C-2

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine ring positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese-oxo species.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthetic Applications

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it valuable for the development of complex molecules.

Chiral Synthesis

The compound is notable for its chiral center, which is essential in synthesizing enantiomerically pure compounds. It has been utilized in the preparation of various chiral pyrrolidine derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Pyrrolidines

A study demonstrated the use of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate as a precursor for synthesizing chiral pyrrolidines through asymmetric transformations. The process showed high yields and enantioselectivity, indicating the compound's effectiveness as a chiral auxiliary .

Pharmaceutical Applications

The compound is also explored for its potential in drug development due to its structural properties that can lead to bioactive molecules.

Anticancer Agents

Research has indicated that derivatives of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate exhibit cytotoxic activity against cancer cell lines. These derivatives can be modified to enhance their anticancer properties.

Case Study: Anticancer Activity

In a laboratory setting, modified versions of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The structure-activity relationship studies highlighted the importance of the methoxy and tert-butyl groups in enhancing biological activity .

Material Science

Beyond its applications in organic chemistry and pharmaceuticals, tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is being investigated for use in material science, particularly in the development of polymers and coatings.

Polymerization Studies

The compound has been used as a monomer or co-monomer in polymerization reactions to create novel materials with specific properties such as increased thermal stability and improved mechanical strength.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate ()

- Structure : Replaces methoxymethylcarbamoyl with a lipophilic m-tolylcarbamoyl group.

- Synthesis: Synthesized via coupling N-Boc-L-proline with m-toluidine using 1-hydroxybenzotriazole hydrate (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM), yielding 88% after purification .

- Applications: Demonstrated in melanoma research as an antagonist of MIA-fibronectin interactions.

tert-Butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate ()

- Structure : Contains a propargylcarbamoyl group.

- Crystallography : Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions $a = 9.2890(2)$, $b = 9.7292(2)$, $c = 15.7918(4)$ Å, highlighting steric effects of the alkyne substituent .

- Reactivity : The alkyne enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in the methoxymethyl derivative.

Stereochemical and Functional Group Modifications

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()

- Structure : Incorporates a pyridinyloxymethyl substituent and methyl group with (2R,5S) stereochemistry.

- Synthesis : Prepared via nucleophilic substitution using cesium carbonate and 2-methylpyridin-3-ol.

- NMR Data : $^1$H NMR shows distinct shifts for pyridine protons ($\delta = 8.23–7.10$ ppm) and methyl groups ($\delta = 2.41$ ppm), differing from the methoxymethylcarbamoyl’s $\delta = 3.30–3.40$ ppm (OCH₃) .

tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate ()

- Molecular Weight : 385.495 g/mol (vs. ~300 g/mol for the target compound).

- Polarity : Contains two methoxymethyl groups and a cyclohexyl ester, increasing hydrophobicity.

- QSAR Insights : Predicted properties (e.g., logP, solubility) via quantum chemistry and QSPR models suggest reduced aqueous solubility compared to the methoxymethylcarbamoyl analog .

tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate ()

- Structure : Methoxy ester-linked carbamoyl group.

- Reactivity : The ester group may hydrolyze under acidic/basic conditions, unlike the stable methoxymethylcarbamoyl .

Research Implications

- Biological Activity: Carbamoyl substituents influence target engagement (e.g., m-tolyl’s role in melanoma vs.

- Synthetic Flexibility : Propargyl and ester derivatives enable diverse functionalization strategies .

- Stereochemical Impact : Absolute configuration (e.g., ) dictates enantioselective interactions in catalysis or drug design .

Biological Activity

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxymethyl carbamate moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 198.26 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, indicating promising antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on cell proliferation in various cancer cell lines.

- Research Findings : In a recent study published in the Journal of Medicinal Chemistry, tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate was tested against ovarian cancer cell lines OVCAR-3 and COV318. The compound showed IC50 values of 31.5 µM and 43.9 µM, respectively, indicating moderate efficacy in inhibiting cancer cell viability .

The proposed mechanism for the biological activity of this compound involves its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism, potentially disrupting growth signaling pathways.

- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.

Synthetic Routes and Applications

The synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives through various methods such as the mixed anhydride method .

Table 2: Synthesis Overview

| Method | Description |

|---|---|

| Mixed Anhydride Method | Utilizes iso-butoxycarbonyl chloride as a reagent |

| Continuous Flow Reactors | Enhances yield and purity in industrial settings |

Q & A

Q. How is stereochemical integrity ensured during SN2 reactions with brominated derivatives?

- Answer :

- Inversion Control : Use bulky bases (e.g., NaH) to favor SN2 mechanisms, preserving (2S) configuration.

- Kinetic Resolution : Chiral HPLC post-reaction removes undesired enantiomers .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address them?

Q. Conflicting NMR shifts for tert-butyl groups: What causes this?

- Answer : Solvent polarity (e.g., CDCl₃ vs. DMSO-d6) and concentration effects alter chemical shifts. Always report solvent and concentration (e.g., 0.02 M in CDCl₃) for reproducibility .

Advanced Catalytic Applications

Q. Can this compound act as a Lewis acid/base hybrid catalyst?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.